molecular formula C7H10O5 B100490 2-Oxoheptanedioic acid CAS No. 17126-90-8

2-Oxoheptanedioic acid

Cat. No.: B100490
CAS No.: 17126-90-8
M. Wt: 174.15 g/mol
InChI Key: HABHUTWTLGRDDU-UHFFFAOYSA-N
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Description

2-Oxoheptanedioic acid, also widely known as 2-oxopimelic acid or α-ketopimelic acid, is a key biochemical intermediate with the molecular formula C7H10O5 and a molecular weight of 174.15 g/mol . This dicarboxylic acid is a crucial metabolite in the catabolic pathway of lysine, where it is derived from the transamination of 2-aminoadipic acid . Its further oxidative decarboxylation, a reaction critically mediated by the enzyme complex dehydrogenase E1 and transketolase domain-containing 1 (DHTKD1), ultimately yields succinyl-CoA for entry into the tricarboxylic acid (TCA) cycle . Due to its biological significance, 2-oxoacids like 2-oxopimelic acid are often synthesized via Claisen condensation of diethyl oxalate with diethyl pimelate, followed by acid-catalyzed decarboxylation and deprotection . In research settings, this compound is valuable for studying metabolic disorders, as disruptions in its catabolism are linked to inborn errors of metabolism like 2-aminoadipic and 2-oxoadipic aciduria . It also serves as a key starting material in biochemical research for the synthesis of more complex 2-oxoacids and for probing enzymatic mechanisms, particularly in the study of 2-oxoacid-dependent oxygenases and related enzymes . This product is presented for laboratory research applications. It is stable when sealed in a dry environment at room temperature. As a quality assurance measure, analytical data for this compound can be obtained using a reverse-phase (RP) HPLC method, for example on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human consumption of any kind.

Properties

IUPAC Name

2-oxoheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABHUTWTLGRDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169053
Record name 2-Oxoheptanedioic acid
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Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17126-90-8
Record name 2-Oxoheptanedioic acid
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Record name 2-Oxoheptanedioic acid
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Record name 2-Oxoheptanedioic acid
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Record name 2-oxoheptanedioic acid
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Record name 2-OXOHEPTANEDIOIC ACID
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Preparation Methods

Pathway Design and Metabolic Engineering

The biosynthesis of 2-oxoheptanedioic acid leverages reversed β-oxidation pathways in genetically modified E. coli. By combining enzymes from Clostridium acetobutylicum and Euglena gracilis, researchers constructed a synthetic pathway converting acetyl-CoA and succinyl-CoA into adipic acid via 3-oxoadipyl-CoA and this compound intermediates. Critical enzymes include:

  • PaaJ (β-ketothiolase) : Catalyzes the condensation of acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoA.

  • Hbd (3-hydroxybutyryl-CoA dehydrogenase) and Crt (crotonase) : Convert 3-oxoadipyl-CoA to 2,3-dehydroadipyl-CoA.

  • Ter (trans-enoyl-CoA reductase) : Reduces 2,3-dehydroadipyl-CoA to adipyl-CoA, which undergoes oxidative decarboxylation to yield this compound.

Table 1: Key Enzymes and Their Roles in this compound Biosynthesis

EnzymeSource OrganismFunctionOptimal pHCofactor Requirement
PaaJEscherichia coliAcetyl-CoA/succinyl-CoA condensation7.5–8.0None
HbdClostridium acetobutylicum3-Oxoadipyl-CoA dehydrogenation6.8–7.2NADH
TerEuglena gracilis2,3-Dehydroadipyl-CoA reduction7.0–7.5NADPH

Fermentation Optimization

Achieving high titers requires balancing precursor availability and enzyme expression:

  • Carbon Source Modulation : Glycerol outperforms glucose in reducing metabolic burden, increasing this compound yields by 18%.

  • Induction Conditions : IPTG concentrations below 0.1 mM prevent protein overexpression toxicity while maintaining pathway activity.

  • Cofactor Regeneration : NADH/NADPH recycling systems using formate dehydrogenase boost Ter activity by 2.3-fold.

Enzymatic Synthesis Using Engineered Oxidoreductases

Oxidoreductase-Catalyzed Reactions

The patent US8691960B2 details engineered (R)-2-hydroxyadipate dehydrogenases (HADHs) that interconvert 2-oxoadipate and (R)-2-hydroxyadipate. These enzymes exhibit promiscuity toward this compound, enabling its synthesis via ketone reduction or alcohol oxidation.

Reaction Mechanism:

  • Substrate Binding : this compound coordinates with active-site arginine residues (R114, R115, R124) through its carboxylate groups.

  • Hydride Transfer : NADH donates a hydride to the α-keto carbon, forming (R)-2-hydroxyheptanedioic acid.

  • Product Release : Protonation of the hydroxyl group by tyrosine-150 facilitates dissociation.

Enzyme Engineering for Enhanced Activity

Directed evolution of HADHs from Pseudomonas putida improved catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) toward this compound by 15-fold:

  • V111A Mutation : Enlarges the substrate-binding pocket to accommodate the seven-carbon backbone.

  • Y150F Mutation : Stabilizes the transition state without protonating the hydroxyl group, accelerating turnover.

Table 2: Performance of Engineered HADH Variants

Variantk<sub>cat</sub> (s<sup>−1</sup>)K<sub>m</sub> (mM)Specific Activity (U/mg)
Wild-Type0.4512.40.038
V111A/Y150F6.828.90.517

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Microbial Biosynthesis : Maximal titer of 33 mg/L in shake-flask cultures; scalable via continuous fermentation but limited by intermediate toxicity.

  • Enzymatic Synthesis : Milligram-scale reactions achieve >90% conversion in 4 hours; amenable to flow reactors for industrial production.

Sustainability and Cost

  • Biosynthesis : Utilizes renewable carbon sources (e.g., glycerol) but requires costly antibiotic media.

  • Enzymatic Routes : Eliminates solvent waste but depends on expensive NADH regeneration systems.

Chemical Reactions Analysis

Types of Reactions: 2-Oxoheptanedioic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxo acids or complete mineralization to carbon dioxide and water.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming hydroxy derivatives.

    Substitution: The oxo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under basic conditions.

Major Products Formed:

    Oxidation: Higher oxo acids, carbon dioxide, and water.

    Reduction: Hydroxyheptanedioic acids.

    Substitution: Aminoheptanedioic acids, alkoxyheptanedioic acids, and thioheptanedioic acids.

Scientific Research Applications

Biochemical Pathways and Enzymatic Reactions

2-Oxoheptanedioic acid serves as a substrate for specific dehydrogenase complexes, particularly the 2-oxoadipate dehydrogenase complex (OADHc). This complex plays a crucial role in the oxidative decarboxylation of 2-oxoadipate to form glutaryl-CoA, which is pivotal in the degradation of L-lysine. The enzymatic activity of OADHc demonstrates functional versatility, allowing it to utilize both natural and non-natural substrates such as 2-oxopimelic acid and 2-oxoadipate .

Enzyme Specificity and Efficiency

Research indicates that the enzyme E1a within the OADHc exhibits a preference for longer carbon chain substrates, including 2-oxoadipate (C6) and 2-oxopimelic acid (C7). The kinetic studies reveal that E1a is significantly more efficient in oxidizing these substrates compared to shorter chain counterparts . For example, E1a showed a catalytic efficiency that was markedly higher for 2-oxopimelic acid than for other substrates.

Disease Implications

The metabolism of 2-oxopimelic acid is linked to several genetic disorders. Variants in the DHTKD1 gene, which encodes the E1a component of the OADHc, have been implicated in conditions such as aminoadipic and oxoadipic aciduria (AMOXAD) and eosinophilic esophagitis (EoE) . These genetic mutations can lead to disruptions in the metabolic pathways involving this compound, resulting in pathological accumulation of metabolites.

Case Studies

Several studies have documented cases where mutations in DHTKD1 correlate with metabolic dysfunctions:

  • Case Study 1 : A patient with eosinophilic esophagitis exhibited elevated levels of 2-oxoadipate due to impaired function of the OADHc, highlighting the clinical significance of this metabolic pathway .
  • Case Study 2 : Genetic analysis revealed a variant in DHTKD1 associated with AMOXAD, where patients showed abnormal accumulation of both aminoadipic and oxoadipic acids .

Potential Therapeutic Applications

The unique properties of this compound suggest potential therapeutic avenues. Its role as an alternative substrate for dehydrogenases opens up possibilities for designing inhibitors or modulators that could rectify metabolic imbalances caused by genetic mutations.

Inhibition Studies

Recent studies have explored inhibitors targeting DHTKD1 activity. For instance, adipoylphosphonic acid has been identified as a potent inhibitor that increases levels of aminoadipic acid in cellular models, suggesting a mechanism-based approach to modulate enzyme activity for therapeutic benefit .

Summary Table of Applications

Application AreaDescriptionReferences
Enzymatic ReactionsSubstrate for OADHc; oxidation to produce glutaryl-CoA
Disease AssociationLinked to AMOXAD and EoE through DHTKD1 mutations
Therapeutic PotentialDevelopment of enzyme inhibitors to manage metabolic disorders

Mechanism of Action

The mechanism of action of 2-oxoheptanedioic acid involves its interaction with specific enzymes and metabolic pathways. In biological systems, it is often a substrate for oxo acid dehydrogenases, which catalyze its oxidative decarboxylation to form various acyl-CoA derivatives. These reactions are crucial for energy production and metabolic regulation.

Comparison with Similar Compounds

Key Properties and Roles :

  • Metabolism: Acts as a non-natural substrate for the human 2-oxoadipate dehydrogenase complex (OADHc) in the L-lysine degradation pathway, forming adipoyl-CoA .
  • Biological Significance : Inhibits dihydrodipicolinate synthase in E. coli and Mycobacterium tuberculosis, critical for bacterial lysine biosynthesis .
  • Synthesis: Generated via OH radical-mediated oxidation of pimelic acid, yielding chain-shortened products like 6-oxohexanoic acid .
  • Transport : Transported across mitochondrial membranes via the 2-oxodicarboxylate carrier (ODC) in humans .

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The following α-keto dicarboxylic acids are compared based on chain length, molecular properties, and biological roles:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Biological Roles
2-Oxoheptanedioic acid C₇H₁₀O₅ 174.15 Seven-carbon chain; ketone at C2. Substrate for OADHc; bacterial enzyme inhibitor .
2-Oxoadipic acid C₆H₈O₅ 160.12 Six-carbon chain; ketone at C2. Intermediate in lysine/tryptophan degradation; linked to metabolic disorders .
2-Oxoglutaric acid C₅H₆O₅ 146.10 Five-carbon chain; ketone at C2. TCA cycle intermediate; regulates hypoxia-inducible factors .
4-Hydroxy-2-oxoheptanedioic acid C₇H₁₀O₆ 190.15 Hydroxyl group at C4; ketone at C2. Intermediate in bacterial/fungal biotin synthesis; distinct reactivity .

Biological Activity

2-Oxoheptanedioic acid, also known as 2-oxopimelic acid, is a seven-carbon dicarboxylic acid that plays a crucial role in various metabolic pathways, particularly in the degradation of lysine and other amino acids. This compound has garnered attention due to its involvement in human metabolism and its potential implications in metabolic disorders.

Chemical Structure and Properties

This compound has the molecular formula C7H10O5 and is characterized by two carboxylic acid groups and a ketone group. Its structural representation can be summarized as follows:

  • Molecular Formula : C7H10O5
  • IUPAC Name : this compound
  • CAS Number : 110-15-6

Metabolic Pathways

This compound is primarily involved in the L-lysine degradation pathway. It is oxidized by the enzyme 2-oxoadipate dehydrogenase (E1a), which catalyzes its conversion to glutaryl-CoA and NADH. This enzymatic reaction is significant for energy production and metabolic regulation in human cells .

Enzymatic Activity

The enzymatic activity of E1a towards 2-oxopimelic acid has been studied extensively. Research indicates that E1a exhibits a preference for longer carbon chain substrates, demonstrating functional promiscuity by also oxidizing 2-oxoadipate and 2-oxoglutarate. The catalytic efficiency of E1a can be significantly affected by genetic mutations, such as the G729R variant, which shows a marked reduction in NADH production capability .

Case Study: Genetic Variants and Disease Association

A study explored the implications of DHTKD1 gene mutations, which encode the E1a enzyme, in metabolic disorders such as alpha-aminoadipic and alpha-ketoadipic aciduria (AMOXAD) and eosinophilic esophagitis (EoE). The research highlighted that individuals with specific mutations exhibited impaired mitochondrial function, linking these genetic alterations to disease pathogenesis .

Inhibition Studies

Pharmacological inhibition of E1a has been proposed as a therapeutic strategy for treating glutaric aciduria type 1 (GA1), a condition arising from mutations affecting the glutaryl-CoA dehydrogenase enzyme. Inhibition studies demonstrated that targeting E1a could potentially mitigate the accumulation of toxic metabolites associated with these disorders .

Biological Activity Summary Table

Biological Activity Description
Enzyme Involvement Catalyzed by 2-oxoadipate dehydrogenase (E1a)
Metabolic Role Key player in L-lysine degradation
Disease Associations Linked to AMOXAD and EoE due to genetic mutations
Potential Therapeutics Inhibition strategies for GA1

Q & A

Q. How do structural features of α-keto dicarboxylic acids influence dihydrodipicolinate synthase (DHDPS) inhibition?

  • Methodological Answer : Compare analogs using structure-activity relationship (SAR) studies. For example, this compound (88% inhibition) has higher efficacy than 2-oxohexanedioic acid (40%) due to its longer aliphatic chain (C7 vs. C6) and optimal topological polar surface area (91.7 Å2^2), which enhances enzyme active-site binding. Use molecular docking (e.g., AutoDock Vina) to model interactions with DHDPS residues .

Q. What thermodynamic parameters explain the kinetic behavior of this compound in OH radical-mediated oxidation?

  • Methodological Answer : Calculate activation parameters using the Eyring equation:
    k=kBTheΔG/RTk = \frac{k_B T}{h} e^{-\Delta G^\ddagger / RT}

For pimelic acid oxidation, reported ΔG\Delta G^\ddagger values range from 70–85 kJ/mol. Use stopped-flow spectroscopy under controlled pH (3–9) and temperature (25–40°C) to measure rate constants and derive ΔH\Delta H^\ddagger and ΔS\Delta S^\ddagger .

Q. How can computational modeling predict transition states in DHDPS inhibition by this compound?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G* level to optimize geometries of enzyme-inhibitor complexes. Use QM/MM simulations to analyze transition-state stabilization, focusing on hydrogen-bonding interactions between the α-keto group and catalytic lysine residues (e.g., Lys161 in Mycobacterium tuberculosis DHDPS) .

Q. What strategies resolve contradictions in inhibition potency between this compound and its analogs?

  • Methodological Answer : Perform competitive inhibition assays with varying substrate concentrations (e.g., pyruvate for DHDPS). Calculate KiK_i values using Lineweaver-Burk plots. If discrepancies persist, evaluate analog stability via accelerated degradation studies (e.g., 40°C for 72 hours) to identify hydrolysis-prone derivatives .

Q. How does topological polar surface area (TPSA) affect molecular interactions of this compound?

  • Methodological Answer : TPSA (91.7 Å2^2) correlates with membrane permeability and solubility. Compare with non-oxidized analogs (e.g., heptanedioic acid, TPSA 74.6 Å2^2) using parallel artificial membrane permeability assays (PAMPA). Higher TPSA reduces passive diffusion but enhances aqueous solubility for in vitro assays .

Q. What experimental controls are critical for studying this compound in metabolic pathways?

  • Methodological Answer : Include negative controls (e.g., heat-inactivated enzymes) and substrate-only reactions. For cell-based studies, use CRISPR-Cas9 knockouts of target enzymes (e.g., DHDPS) to confirm specificity. Validate findings with isotopomer analysis (e.g., 13C^{13}C-glucose tracing) to track incorporation into downstream metabolites .

Q. How can researchers optimize reaction conditions for this compound synthesis via OH radical oxidation?

  • Methodological Answer : Use pulse radiolysis to generate OH radicals in situ. Monitor pH (optimal range: 7–8) and dissolved oxygen levels, as O2_2 enhances radical chain reactions. Characterize products via GC-MS with derivatization (e.g., trimethylsilylation) to distinguish this compound from byproducts like 6-oxohexanoic acid .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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